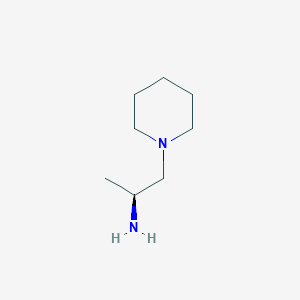

(S)-1-(2-Amino-propan-1-yl)-piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2S)-1-piperidin-1-ylpropan-2-amine |

InChI |

InChI=1S/C8H18N2/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7,9H2,1H3/t8-/m0/s1 |

InChI Key |

ZFDABCDCTKLGOK-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CN1CCCCC1)N |

Canonical SMILES |

CC(CN1CCCCC1)N |

Origin of Product |

United States |

Significance of Chiral Amino Piperidine Scaffolds in Medicinal Chemistry and Materials Science Research

The piperidine (B6355638) ring is a ubiquitous structural motif in pharmaceuticals and natural products, and the introduction of chirality significantly enhances its utility. thieme-connect.commdpi.com Chiral piperidine scaffolds are prevalent cores in a multitude of active pharmaceutical ingredients. thieme-connect.comresearchgate.net Their incorporation into drug candidates can profoundly influence molecular properties and biological outcomes. thieme-connect.com

In medicinal chemistry, these chiral scaffolds offer several advantages:

Modulation of Physicochemical Properties: The presence of the piperidine ring and chiral centers can alter a molecule's solubility, lipophilicity, and metabolic stability. thieme-connect.comresearchgate.net

Enhancement of Biological Activity and Selectivity: The specific three-dimensional arrangement of atoms in a chiral molecule allows for highly specific interactions with biological targets like enzymes and receptors, often leading to increased potency and reduced off-target effects. researchgate.netnih.gov Chirality plays a fundamental role in the binding affinity between a drug and its target. nih.gov

Improvement of Pharmacokinetic Profiles: The stereochemistry of a drug can affect its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

Reduction of Toxicity: By ensuring a precise fit to the intended biological target, the use of a single enantiomer can minimize interactions with other biomolecules that might lead to adverse effects. thieme-connect.comresearchgate.net

The significance of these scaffolds is underscored by their presence in numerous U.S. FDA-approved drugs, highlighting their therapeutic value across a range of medical conditions. researchgate.netresearchgate.net

| Drug Name | Therapeutic Application |

| Methylphenidate | Attention Deficit Hyperactivity Disorder (ADHD) |

| Fexofenadine | Antihistamine for Allergies |

| Risperidone | Antipsychotic |

| Paroxetine | Antidepressant (SSRI) |

| Donepezil | Alzheimer's Disease |

While the primary focus has been on pharmaceuticals, piperidine-based structures are also finding applications in materials science. For instance, polymers incorporating piperidine rings have been investigated for their utility as kinetic hydrate (B1144303) inhibitors in the oil and gas industry, preventing the formation of gas hydrate plugs in pipelines. acs.org The specific stereochemistry of these polymer side chains can influence their aggregation behavior and effectiveness. acs.org

Stereochemical Considerations in the Design and Synthesis of Chiral Amines

The synthesis of chiral amines, particularly those with multiple stereocenters like (S)-1-(2-Amino-propan-1-yl)-piperidine, presents distinct challenges and requires careful stereochemical control. researchgate.net A primary consideration is the pyramidal geometry of the nitrogen atom. In amines with three different substituents, the nitrogen atom is a chiral center. libretexts.org However, many simple chiral amines undergo rapid pyramidal inversion at room temperature, which interconverts the two enantiomers, making their separation difficult. libretexts.org

To overcome these challenges, organic chemists have developed a variety of stereoselective synthesis strategies. These methods aim to produce a single desired stereoisomer in high yield and purity. researchgate.net

Key strategies in the asymmetric synthesis of chiral piperidines include:

Use of Chiral Auxiliaries: A temporary chiral group is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. nih.gov

Catalytic Asymmetric Synthesis: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, are used to create the desired stereocenter. rsc.orgresearchgate.net This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product.

Intramolecular Cyclization: Asymmetric cyclization of linear precursors is a powerful method for constructing the chiral piperidine (B6355638) ring. acs.orgnih.gov Methods like intramolecular SN2 displacement, reductive amination, and ring-closing metathesis are commonly employed. nih.govrsc.org

Biocatalysis: Enzymes, such as transaminases, are increasingly used for the stereoselective synthesis of chiral amines and cyclic amines, offering high enantioselectivity under mild reaction conditions. acs.org

The choice of synthetic route depends on the target molecule's specific structure and the desired stereochemical configuration. Controlling the stereochemistry is crucial as different stereoisomers of a molecule can have vastly different biological activities. nih.gov

Applications of S 1 2 Amino Propan 1 Yl Piperidine in Advanced Organic Synthesis Research

Role as a Chiral Building Block

The inherent chirality and bifunctionality of (S)-1-(2-Amino-propan-1-yl)-piperidine make it an attractive starting material for the synthesis of a diverse array of complex organic molecules. Its piperidine (B6355638) core is a prevalent scaffold in numerous pharmaceuticals and biologically active natural products. nih.govresearchgate.netresearchgate.netresearchgate.net The presence of a primary and a tertiary amine, along with a defined stereocenter, provides multiple points for synthetic elaboration, enabling the construction of intricate and stereochemically rich structures.

Chiral piperidine scaffolds are integral components of a vast number of approved pharmaceutical agents. researchgate.net The stereochemistry of these scaffolds often plays a crucial role in their pharmacological activity and pharmacokinetic profiles. Chiral 1,2-diamines, such as this compound, are particularly valuable as precursors for the synthesis of complex pharmaceutical intermediates due to their ability to introduce multiple stereocenters and functional groups in a controlled manner. researchgate.netacs.orgacs.org

Table 1: Examples of Pharmaceutical Scaffolds Incorporating Piperidine Rings

| Drug/Scaffold | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Ritalin (Methylphenidate) | Stimulant | Substituted piperidine |

| Risperidone | Antipsychotic | Complex piperidinyl heterocycle |

| Fentanyl | Opioid Analgesic | N-Arylpiperidine |

This table illustrates the prevalence of the piperidine scaffold in various classes of bioactive compounds.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. researchgate.net The incorporation of rigid scaffolds, such as the piperidine ring, into peptide backbones is a common strategy to create conformationally constrained analogues. nih.govnih.gov These structures can exhibit enhanced receptor affinity and selectivity. Chiral diamines can serve as valuable building blocks in the synthesis of these peptide mimetics, acting as surrogates for dipeptide units. researchgate.net

The synthesis of piperidine-based peptide analogues has been explored for the development of inhibitors for various enzymes. For example, 3-aminopiperidine has been incorporated into peptide analogues to create selective noncovalent inhibitors of bacterial cysteine proteases. chemrxiv.org This approach demonstrates the feasibility of using aminopiperidine scaffolds to introduce new stereogenic centers and modulate the biological activity of peptide-based molecules. chemrxiv.org While direct synthesis of dipeptides from this compound is not extensively documented, its structure is well-suited for the creation of peptidomimetic structures where the aminopropyl side chain can mimic an amino acid residue. The solid-phase synthesis of piperazin-2-ones as model peptidomimetics further highlights the utility of nitrogen-containing heterocycles in this area of research. researchgate.net

The application of chiral building blocks in materials science is a rapidly growing field, with a focus on creating materials with unique optical, electronic, and catalytic properties. Chiral polymers, for instance, have shown potential in asymmetric catalysis and chiral recognition. chinesechemsoc.org The synthesis of chiral polymers often involves the polymerization of chiral monomers to create macromolecules with well-defined helical structures.

While the direct use of this compound in the construction of advanced organic materials is not yet widely reported, its bifunctional nature makes it a promising candidate for the synthesis of chiral polyamides or other condensation polymers. The two amino groups provide the necessary reactivity for polymerization reactions, while the inherent chirality of the monomer would be imparted to the resulting polymer chain. The development of chiral polymeric diamine ligands for applications in catalysis suggests a potential avenue for the use of this compound in the creation of functional materials. nih.govnih.gov

Development and Application in Catalysis and Ligand Design

The presence of two nitrogen atoms in a defined stereochemical relationship makes this compound an excellent candidate for the design of chiral ligands for asymmetric catalysis. Chiral 1,2-diamines are a well-established class of ligands that have proven to be highly effective in a variety of metal-catalyzed enantioselective transformations. researchgate.net

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. rsc.org Chiral 1,2-diamines are particularly effective ligands for a range of transition metals, including rhodium and iridium, in asymmetric hydrogenation and transfer hydrogenation reactions. nih.govacs.org These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound can be readily converted into a variety of bidentate ligands, such as N,N'-disubstituted diamines or Schiff base derivatives. These ligands can then be complexed with a suitable metal precursor to generate a chiral catalyst. For example, iridium complexes of chiral polymeric diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, affording chiral alcohols with excellent enantioselectivities. nih.govnih.gov The modular nature of chiral diamines allows for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize catalyst performance for a specific transformation. chemrxiv.org

Table 2: Application of Chiral Diamine Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Typical Substrate | Typical Product |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral 1,2-Diamine | Ketones, Imines | Chiral Alcohols, Chiral Amines |

| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Chiral 1,2-Diamine | Ketones | Chiral Alcohols |

This table summarizes the broad applicability of chiral diamine ligands in various asymmetric catalytic reactions.

The selective functionalization of C-H bonds is a major goal in modern organic synthesis, as it allows for the direct conversion of simple starting materials into more complex products. beilstein-journals.orgnih.gov One of the most powerful strategies for achieving site-selectivity in C-H activation is the use of directing groups. nih.govrsc.org These are functional groups within the substrate that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.

The amino groups of this compound have the potential to act as directing groups in metal-catalyzed reactions. In particular, the primary amino group on the side chain could coordinate to a metal center, such as palladium, and direct the functionalization of a C-H bond on the piperidine ring. acs.org The palladium-catalyzed C-H arylation of pyrrolidines and piperidines using aminoquinoline-based directing groups at the C3 position has been shown to proceed with high regio- and stereoselectivity. acs.org While the directing ability of the aminopropyl group of this compound has not been explicitly studied, research on the C-H functionalization of piperazines and other saturated N-heterocycles suggests that such transformations are feasible. beilstein-journals.orgnih.govnih.gov The development of bidentate directing groups has been shown to enhance reactivity in C-H functionalization reactions. rsc.org The 1,2-diamine motif in this compound could potentially act as a bidentate directing group, further enhancing its utility in this area.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ritalin (Methylphenidate) |

| Risperidone |

| Fentanyl |

| Solenopsin |

| Nirmatrelvir |

| 3-Aminopiperidine |

| Piperazin-2-one |

Coordination Chemistry with Transition Metals for Novel Catalytic Systems

The unique structural architecture of this compound, featuring a chiral center and two distinct nitrogen atoms—a secondary amine within the piperidine ring and a primary amine on the propyl side chain—makes it a compelling candidate as a bidentate ligand in coordination chemistry. Chiral ligands are foundational to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. rsc.org

Transition metal complexes incorporating chiral diamine ligands are extensively used as catalysts for a variety of asymmetric transformations. nih.gov The two nitrogen atoms of an aminopiperidine derivative can coordinate to a transition metal center, such as rhodium, ruthenium, or iridium, to form a stable chelate ring. This coordination creates a well-defined, chiral environment around the metal. The specific stereochemistry of the ligand, in this case, the (S)-configuration, directly influences the facial selectivity of substrate binding, thereby guiding the stereochemical outcome of the catalytic reaction.

While research specifically detailing the coordination of this compound is not extensively documented, the principles of using similar chiral diamine ligands are well-established. For instance, half-sandwich bifunctional η6-arene metal catalysts with chiral 1,2-diamine ligands are highly effective for asymmetric transfer hydrogenation of ketones and imines. nih.gov These catalysts operate through a mechanism where the amine ligand not only enforces a chiral environment but also participates directly in the catalytic cycle through proton transfer.

The development of such catalytic systems often involves the synthesis of metal complexes where the chiral ligand is firmly bound, leaving other coordination sites available for substrate activation. rsc.org The versatility of aminopyridinato ligands, which also feature multiple nitrogen coordination sites, demonstrates their ability to stabilize unusual oxidation states in early transition metals, a crucial aspect for catalytic transformations. vot.pl The application of chiral copper catalysts has also been shown to enable the enantioselective C-H cyanation of acyclic amines to produce chiral piperidines, highlighting the role of transition metals in harnessing radical relay mechanisms for asymmetric synthesis. nih.gov The design of these catalytic systems is a dynamic field, with ongoing efforts to replace expensive metals with more earth-abundant alternatives. nih.gov

Table 1: Examples of Chiral Diamine Ligand Scaffolds in Asymmetric Catalysis This table presents data for structurally related chiral diamine ligands to illustrate the catalytic context for compounds like this compound.

| Ligand Type | Transition Metal | Catalyzed Reaction | Reference |

|---|---|---|---|

| Substituted 1,2-Diamines | Iridium (Ir), Ruthenium (Ru) | Asymmetric Transfer Hydrogenation (ATH) | nih.gov |

| P-chiral bisphosphorus ligand | Rhodium (Rh) | Enantioselective Asymmetric Hydrogenation | nih.gov |

| Chiral Diaminocarbene | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Asymmetric Allylic Alkylation, Hydrosilylation | researchgate.net |

| Bis(pyridylmethyl)diamine | Manganese (Mn) | Stereocontrolled C-H Oxidations | acs.org |

Research on Biological Target Interaction Modulators

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.net Derivatives of piperidine are investigated as modulators for a wide range of biological targets due to the ring's ability to present substituents in a defined three-dimensional orientation and the basic nitrogen atom's capacity to form key ionic interactions with biological macromolecules.

Probing Interactions with Specific Receptors and Enzymes

Research has extensively shown that piperidine-based compounds have a high affinity for various receptors and enzymes. A prominent example is their interaction with sigma receptors (σR), particularly the σ1 and σ2 subtypes. nih.gov The piperidine moiety is often considered a critical structural feature for high-affinity binding to the σ1 receptor. acs.orgnih.gov Molecular modeling studies and structure-activity relationship (SAR) analyses have revealed that the basic nitrogen of the piperidine ring can form a crucial salt bridge interaction with key acidic amino acid residues, such as Glutamic acid (Glu172), in the σ1 receptor binding pocket. chemrxiv.org

Beyond sigma receptors, piperidine derivatives have been developed as potent inhibitors for a variety of enzymes. SAR studies have guided the optimization of piperidine-containing molecules to achieve sub-nanomolar inhibition of enzymes like soluble epoxide hydrolase (sEH). nih.gov Similarly, novel piperidine derivatives have been identified as inhibitors of farnesyltransferase (FTase), an important target in cancer research, with IC50 values in the low nanomolar range. acs.org Other enzymes targeted by piperidine-based inhibitors include tyrosinase, dipeptidyl peptidase 4 (DPP4), and anaplastic lymphoma kinase (ALK). acs.orgnih.govencyclopedia.pub The specific substitutions on the piperidine ring and the stereochemistry of the molecule are crucial in determining the potency and selectivity of these interactions.

Table 2: Binding Affinities of Representative Piperidine Derivatives for Biological Targets This table includes data for various piperidine derivatives to demonstrate the range of biological targets and affinities associated with this scaffold.

| Compound Class | Target | Affinity Measurement | Value | Reference |

|---|---|---|---|---|

| Piperidine Derivative (Compound 11) | Sigma-1 Receptor (σ1R) | Ki | 4.41 nM | nih.gov |

| Piperidine Derivative (Compound 5) | Sigma-1 Receptor (σ1R) | Ki | 3.64 nM | acs.org |

| Piperidine-based alkylacetamide | Sigma-1 Receptor (σ1R) | Ki | Mixed affinity (σ1/σ2) | nih.gov |

| Piperidine Derivative (Compound 1) | Farnesyltransferase (FTase) | IC50 | 420 nM | acs.org |

| Optimized Piperidine Derivative ((+)-8) | Farnesyltransferase (FTase) | IC50 | 1.9 nM | acs.org |

| Piperidine Amide (Compound 7-10) | Soluble Epoxide Hydrolase (sEH) | IC50 | 0.4 nM | nih.gov |

| Benzylpiperidine (Compound 5b) | Tyrosinase (monophenolase) | pIC50 | 4.99 | acs.org |

| Aminopiperidine-dihyroquinazoline-uracil | Dipeptidyl Peptidase 4 (DPP4) | IC50 | 9-30 µM range | nih.gov |

Studies on Modulation of Biochemical Pathways

The interaction of a modulator like this compound with its primary biological target can initiate a cascade of downstream events, leading to the modulation of entire biochemical pathways. Piperidine and its naturally occurring analogue, piperine, have been reported to influence several critical signaling pathways. nih.gov

One significant area of research is the modulation of pathways involved in cancer progression. Studies have shown that piperine and piperidine can activate molecular pathways that lead to apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net These include the activation of caspase cascades and the modulation of signaling pathways such as NF-κB and PI3k/Akt. nih.gov For example, piperine has been observed to increase the expression of the tumor suppressor p53 and alter the ratio of Bax/Bcl-2 proteins, promoting apoptosis. nih.gov

In the context of inflammation and cardiovascular regulation, piperidine-based inhibitors of soluble epoxide hydrolase (sEH) provide a clear example of pathway modulation. By inhibiting sEH, these compounds prevent the degradation of epoxyeicosatrienoic acids (EETs). nih.gov The resulting elevated levels of EETs exert beneficial vasodilatory and anti-inflammatory effects, demonstrating a direct link between enzyme inhibition and the modulation of a lipid signaling pathway. nih.gov

Furthermore, through interaction with targets like the σ1 receptor, which functions as a ligand-regulated chaperone protein, piperidine derivatives can modulate multiple neurotransmitter systems, including the dopaminergic and serotonergic systems. nih.gov This highlights their potential to influence complex neurological and psychiatric pathways.

Use as a Research Tool for Understanding Enzyme Mechanisms

Piperidine derivatives serve as valuable research tools for elucidating the mechanisms of enzymes and the topology of their active sites. The systematic chemical modification of a piperidine scaffold and the subsequent evaluation of its biological activity, a process known as Structure-Activity Relationship (SAR) analysis, is a powerful method for this purpose.

By synthesizing a series of analogues of a lead piperidine-based inhibitor and measuring their potency (e.g., IC50 values), researchers can deduce which molecular features are essential for binding. For instance, SAR studies on piperidine amide inhibitors of soluble epoxide hydrolase revealed that bulky, nonpolar cycloalkyl groups on one side of the molecule were well-tolerated by the enzyme, providing insight into the hydrophobic nature of its binding pocket. nih.gov Conversely, the discovery that changing the position of a nitrogen atom in a pyridine ring attached to a piperidine core resulted in a complete loss of farnesyltransferase inhibition highlighted the critical importance of that specific nitrogen for binding. acs.org

These experimental SAR studies are often complemented by computational methods like molecular docking and molecular dynamics simulations. nih.gov Docking can predict the binding pose of an inhibitor within an enzyme's active site, while simulations can reveal the stability of these interactions over time. This combined approach was used to understand how aminopiperidine-based drugs are metabolized by Cytochrome P450 enzymes, providing insights into the catalytic mechanism at a molecular level. acs.org Thus, the piperidine scaffold acts as a versatile probe for exploring the intricate details of enzyme function and structure.

Investigations into Binding Affinity to Biological Targets (e.g., Ribonucleotide Reductases)

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov This function makes RNRs a critical target for cancer therapy, as inhibiting DNA synthesis can halt the proliferation of rapidly dividing cancer cells. nih.gov

While the piperidine scaffold is widely studied for its interaction with numerous biological targets, specific investigations into the binding affinity of this compound for ribonucleotide reductases are not extensively reported in the surveyed literature. However, the search for novel RNR inhibitors is an active area of research where computational and experimental screening methods are heavily employed.

Modern drug discovery efforts often use advanced pharmacoinformatics and de novo design approaches to identify novel chemical entities that could bind to the active site of targets like the human ribonucleotide reductase M1 (hRRM1). nih.gov These computational methods predict the binding energy of potential inhibitors, which is a measure of their binding affinity. Molecules showing promising binding energies in these in silico models are then synthesized and tested experimentally. For example, a recent study designed novel inhibitors for hRRM1 and predicted their binding affinities, with the most promising candidates showing significantly stronger binding than the known drug gemcitabine. nih.gov Although these particular designed molecules were not piperidine-based, the methodology illustrates the approach that would be used to investigate the potential of this compound as an RNR inhibitor.

Table 3: Predicted Binding Energies of De Novo Designed Inhibitors for hRRM1 This table illustrates the type of binding affinity data generated in inhibitor screening studies for a target like Ribonucleotide Reductase. The listed compounds are not piperidine derivatives but serve as an example of the research methodology.

| Compound Type | Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Gemcitabine (Reference Drug) | Human Ribonucleotide Reductase M1 (hRRM1) | -7.20 | nih.gov |

| Naphthyl Salicylic Acyl Hydrazone (Reference Inhibitor) | Human Ribonucleotide Reductase M1 (hRRM1) | -8.50 | nih.gov |

| De Novo Designed Inhibitors | Human Ribonucleotide Reductase M1 (hRRM1) | -8.50 to -13.80 | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic and Mass Spectrometric Techniques for Derivatized Amines

Primary aliphatic amines like (S)-1-(2-Amino-propan-1-yl)-piperidine often lack strong chromophores, making their detection by standard High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption detectors challenging and insensitive. To overcome this limitation, chemical derivatization is employed. This process involves reacting the amine with a labeling reagent to form a derivative with properties more suitable for detection, such as strong fluorescence or facile ionization for mass spectrometry. researchgate.net Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comshimadzu.com

Pre-Column Derivatization for Enhanced Detection in HPLC

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to chromatographic separation. This approach is widely used as it can significantly improve the sensitivity and selectivity of the analysis. shimadzu.comacademicjournals.org The reaction converts the amine into a product with enhanced detectability. Furthermore, when a chiral derivatizing agent is used, it can create diastereomers that can be separated on a standard (achiral) reversed-phase column, a technique known as indirect chiral separation. nih.govnih.gov

Fluorescence detection offers exceptionally high sensitivity, often reaching picomolar or even femtomolar detection limits. nih.govnih.gov For primary amines, fluorogenic reagents that are themselves non-fluorescent but form highly fluorescent products upon reaction are ideal. chromforum.org A classic example is o-phthalaldehyde (OPA), which reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.govoup.com

For the chiral analysis of this compound, OPA would be used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net This reaction creates diastereomeric derivatives that can be resolved chromatographically. The high sensitivity of fluorescence detection allows for the accurate quantification of the desired enantiomer and the detection of even trace amounts of its chiral impurity. nih.gov The stability of the derivatives is a critical factor; while OPA derivatives can be unstable, automated in-injector derivatization procedures can circumvent this issue by analyzing the product immediately after formation. nih.govchromforum.org

| Derivatization Reagent | Thiol Co-reagent | Excitation λ (nm) | Emission λ (nm) | Target Moiety |

| o-Phthalaldehyde (OPA) | N-acetyl-L-cysteine (NAC) | ~340 | ~450 | Primary Amines |

| Dansyl Chloride | Not Required | ~350 | ~500 | Primary & Secondary Amines |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Not Required | ~265 | ~315 | Primary & Secondary Amines |

| NBD-F (4-Fluoro-7-nitrobenzofurazan) | Not Required | ~470 | ~530 | Primary & Secondary Amines |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and highly specific technique for the definitive identification and quantification of analytes. nih.govresearchgate.net Following pre-column derivatization, the resulting derivatives are separated by the HPLC system and then introduced into the mass spectrometer.

In the MS source, typically using electrospray ionization (ESI), the derivatized molecule is ionized, most commonly forming a protonated molecule [M+H]⁺. This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The fragmentation pattern is like a molecular fingerprint, providing unequivocal structural confirmation of the analyte. nih.gov This method is crucial for distinguishing the target compound from isobaric interferences—other compounds that have the same mass but a different structure. nih.gov The high specificity and sensitivity of HPLC-MS/MS make it an indispensable tool for validating the identity of this compound in complex matrices. nih.govresearchgate.net

Post-Column Derivatization Strategies

An alternative to pre-column derivatization is the post-column approach, where the derivatizing reagent is introduced into the mobile phase after the analytical column but before the detector. shimadzu.comresearchgate.net This strategy has the advantage that the separation is performed on the original, unmodified analyte, thus avoiding potential issues with multiple derivative products or unstable derivatives. shimadzu.com

The instrumentation for post-column derivatization is more complex, requiring an additional pump to deliver the reagent and a reaction coil to allow sufficient time for the reaction to complete before detection. researchgate.net Commonly used reagents in post-column systems for amines include ninhydrin (for visible detection) and OPA (for fluorescence detection). actascientific.comshimadzu.com While robust and reproducible, post-column derivatization can lead to some band broadening due to the extra-column volume of the reactor, which may slightly decrease chromatographic efficiency compared to pre-column methods. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the complete elucidation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

A full suite of NMR experiments is typically required to unambiguously confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the diastereotopic protons of the -CH₂- group, the methine (-CH-) proton, and the terminal methyl (-CH₃) group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublet, triplet, multiplet) reveal adjacent protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine H (axial, equatorial at C2, C6) | ~2.7-2.9 | Multiplet |

| Piperidine H (axial, equatorial at C3, C4, C5) | ~1.4-1.6 | Multiplet |

| N-CH₂ (propyl chain) | ~2.2-2.4 | Multiplet (Diastereotopic) |

| CH-NH₂ (propyl chain) | ~2.8-3.0 | Multiplet |

| CH₃ (propyl chain) | ~1.0-1.2 | Doublet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected in the spectrum, corresponding to the five carbons of the piperidine ring and the three carbons of the aminopropyl side chain. The chemical shifts are indicative of the carbon type (e.g., -CH₃, -CH₂-, -CH-).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2, C6 | ~54-56 |

| Piperidine C3, C5 | ~26-28 |

| Piperidine C4 | ~24-26 |

| N-CH₂ (propyl chain) | ~60-65 |

| CH-NH₂ (propyl chain) | ~45-50 |

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable tool for characterizing nitrogen-containing compounds, although it is less common due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, which results in low sensitivity. huji.ac.ilwikipedia.org For this compound, two distinct signals would be expected: one for the tertiary amine nitrogen within the piperidine ring and another for the primary amino group. nih.gov The chemical shifts for aliphatic amines typically fall within a known range (e.g., 0 to 90 ppm relative to liquid NH₃). science-and-fun.de Due to sensitivity challenges, ¹⁵N chemical shifts are often determined indirectly using 2D correlation experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), which detects the correlation between protons and the nitrogen atom over two or three bonds. reddit.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography studies for the specific chemical compound this compound. While X-ray crystallography remains the definitive method for determining the absolute configuration and solid-state structure of chiral molecules, it appears that this particular compound has not been subjected to single-crystal X-ray diffraction analysis, or at least, the results of such an analysis have not been made publicly available.

The determination of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its chemical and biological properties. X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the crystal lattice and the arrangement of atoms within the unit cell.

For a chiral molecule like this compound, the determination of the absolute configuration is of paramount importance. This is typically achieved through the use of anomalous dispersion, where the wavelength of the X-rays is close to the absorption edge of one of the atoms in the crystal. This technique allows for the differentiation between the two enantiomers of a chiral compound.

In the absence of experimental crystallographic data for this compound, a detailed discussion of its solid-state structure, including parameters such as unit cell dimensions, space group, and intramolecular bond lengths and angles, cannot be provided. Consequently, no data tables or detailed research findings on its crystal structure are available to be presented.

Future research involving the synthesis of a high-quality single crystal of this compound or a suitable salt thereof, followed by X-ray diffraction analysis, would be necessary to elucidate its definitive solid-state structure and confirm its absolute configuration.

Q & A

Basic: What are the recommended synthetic routes for (S)-1-(2-Amino-propan-1-yl)-piperidine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Synthetic Routes :

- Alkylation Strategy : React piperidine with a chiral 2-aminopropanol derivative under Mitsunobu conditions to introduce the amino-propan-1-yl group while retaining stereochemistry.

- Chiral Pool Synthesis : Use L-proline or other chiral precursors to build the stereocenter, as seen in analogous piperidine derivatives (e.g., (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine) .

- Enantiomeric Purity Control :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) with UV detection to quantify enantiomeric excess (ee).

- Optical Rotation Analysis : Compare experimental optical rotation values with literature data for validation.

- Crystallization : Use solvent-mediated recrystallization to isolate the desired enantiomer.

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FTIR Spectroscopy : Identify functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-N vibrations at 1200–1350 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion).

Basic: How should researchers handle this compound to ensure laboratory safety?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- First Aid Protocols :

- Inhalation : Move to fresh air; monitor for respiratory distress.

- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention for irritation .

Advanced: How can computational methods like DFT optimize the molecular geometry of this compound for target binding studies?

Methodological Answer:

- Density Functional Theory (DFT) Workflow :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) basis set to minimize energy and predict bond angles/distances.

- Vibrational Analysis : Compare computed IR/Raman spectra with experimental data to validate conformers .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs).

- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions influencing stability and reactivity.

Advanced: What strategies resolve contradictory data between in vitro and in vivo activity profiles of this compound derivatives?

Methodological Answer:

- Pharmacokinetic Profiling :

- Metabolic Stability : Assess liver microsomal clearance to identify rapid metabolism in vivo.

- Plasma Protein Binding : Use equilibrium dialysis to measure free drug concentration discrepancies.

- Experimental Model Adjustments :

- Co-Administration of Inhibitors : Test CYP450 inhibitors (e.g., ketoconazole) to mitigate metabolic differences.

- Tissue-Specific Delivery : Use nanoparticle formulations to enhance bioavailability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs to identify key pharmacophores?

Methodological Answer:

- Systematic Modifications :

- Amino Group Substitution : Replace -NH₂ with -NHR or -NR₂ to probe hydrogen-bonding requirements.

- Piperidine Ring Alterations : Introduce methyl groups or heteroatoms (e.g., O, S) to assess steric/electronic effects.

- Biological Assays :

- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-ligand) for affinity comparisons.

- Functional Activity : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.